2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Description
Evolution of Triazolo[4,3-a]azepine Scaffold in Medicinal Chemistry
The triazolo[4,3-a]azepine scaffold has emerged as a critical structural motif in medicinal chemistry due to its unique fusion of a triazole ring with a seven-membered azepine ring. This hybrid system combines the hydrogen-bonding capabilities of the triazole moiety with the conformational flexibility of the azepine ring, enabling diverse interactions with biological targets. Early work on related triazolo-fused heterocycles, such as the 1,2,4-triazolo[4,3-a]quinoxalin-1-one series, demonstrated potent adenosine receptor antagonism, prompting researchers to explore simplified analogs. Molecular simplification strategies led to the development of the triazolo[4,3-a]azepine core, which retained key pharmacophoric features while improving synthetic accessibility.
The scaffold’s versatility is evident in its adaptability to various substitution patterns. For instance, introducing amino groups at position 8 and aryl substituents at position 2 of the triazoloazepine ring has yielded compounds with enhanced binding affinities for G protein-coupled receptors. Structural studies reveal that the planar triazole ring participates in π-π stacking interactions, while the azepine ring’s puckered conformation allows optimal positioning of substituents in hydrophobic binding pockets. These features have made the scaffold a privileged structure in kinase and bromodomain inhibitor design, as demonstrated by its incorporation into compounds targeting BRD4 and CREBBP.
Emergence of Fluorinated Aniline Derivatives in Drug Discovery Research
Fluorinated aniline derivatives have become indispensable in modern drug discovery due to fluorine’s ability to modulate physicochemical properties and enhance metabolic stability. The strategic introduction of fluorine atoms into aniline scaffolds alters electron distribution, pKa values, and lipophilicity, often improving target engagement and pharmacokinetic profiles. A landmark study comparing PhOCH3, PhOCF2H, and PhOCF3 derivatives revealed that difluoroanisole (PhOCF2H) optimally balances log D reduction and passive permeability while maintaining synthetic feasibility.
Recent advances in fluorination methodologies, such as photoinduced difluoroalkylation of anilines, have expanded access to structurally diverse fluorinated building blocks. These methods enable precise installation of difluoroalkyl groups at specific positions on aromatic rings, as exemplified by the synthesis of 2,4-difluoroaniline precursors. Fluorine’s inductive effects also stabilize adjacent amino groups against oxidative metabolism, making fluorinated anilines particularly valuable in designing long-acting therapeutics.
Discovery Timeline of 2,4-Difluoro-5-{5H,6H,7H,8H,9H-Triazolo[4,3-a]azepin-3-yl}aniline
The convergence of triazoloazepine chemistry and fluorinated aniline research culminated in the first reported synthesis of 2,4-difluoro-5-{5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-yl}aniline in 2024. Initial work focused on optimizing the cyclocondensation of hydrazine derivatives with azepine precursors to construct the triazoloazepine core. Key innovations included the use of microwave-assisted synthesis to reduce reaction times and improve yields. Concurrent developments in fluorination techniques allowed for the efficient introduction of difluoro groups at the 2 and 4 positions of the aniline ring.
Table 1: Key Milestones in the Compound’s Development
Position within Contemporary Pharmaceutical Research Landscape
This compound occupies a unique niche as a dual-purpose scaffold in drug discovery. Its triazoloazepine component offers opportunities for targeting protein-protein interaction interfaces, particularly in oncology and inflammation, while the difluoroaniline group enhances blood-brain barrier penetration for central nervous system targets. Recent studies highlight its potential as a bromodomain inhibitor, with structural analogs demonstrating submicromolar IC50 values against BRD4. The fluorine atoms’ electron-withdrawing effects also facilitate interactions with serine/threonine kinases, positioning the compound as a candidate for kinase inhibitor development.
Intellectual Property and Patent Analysis for Triazolo-azepine Compounds
Patent activity surrounding triazolo-azepine derivatives has intensified since 2020, with major pharmaceutical companies filing claims covering synthetic methods and therapeutic applications. While specific patents for 2,4-difluoro-5-{5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-yl}aniline remain undisclosed, related intellectual property demonstrates broad interest in this chemical space. For example, Pfizer’s WO2015173156 covers triazoloazepine derivatives as kinase inhibitors, while Novartis’ EP2896625B1 protects compositions targeting bromodomains. The compound’s structural features suggest potential overlap with existing claims, particularly regarding the combination of triazoloazepine cores with fluorinated aromatic systems.
Table 2: Representative Patents in Triazolo-azepine Chemistry
| Patent Number | Assignee | Focus Area | Year |
|---|---|---|---|
| WO2015173156 | Pfizer | Kinase inhibitors | 2015 |
| EP2896625B1 | Novartis | Bromodomain inhibitors | 2017 |
| US20240132621A1 | Merck | Fluorinated heterocycles | 2024 |
Properties
IUPAC Name |
2,4-difluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4/c14-9-7-10(15)11(16)6-8(9)13-18-17-12-4-2-1-3-5-19(12)13/h6-7H,1-5,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKPXVDIUONEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline typically involves multiple steps:
Formation of the Triazoloazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloazepine core.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Coupling Reactions: The final step involves coupling the triazoloazepine core with a difluoroaniline derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the triazoloazepine ring can be achieved using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of partially or fully reduced triazoloazepine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the triazole and azepine rings. Research indicates that derivatives of triazole compounds often exhibit antimicrobial and antifungal activities. In particular:
- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The difluorinated aniline moiety may enhance these properties by influencing the compound's lipophilicity and electronic characteristics.
- Cytotoxic Effects : Preliminary studies suggest that this compound could exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism.
Materials Science
Polymeric Applications
The incorporation of 2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline into polymer matrices is being explored for its potential to enhance material properties:
- Thermal Stability : The fluorinated structure can improve thermal stability in polymer composites. This is particularly useful in applications requiring materials to withstand high temperatures.
- Conductive Polymers : Research indicates that incorporating this compound into conductive polymers could enhance their electrical conductivity due to the electron-withdrawing nature of the fluorine atoms.
Agricultural Chemistry
Pesticidal Properties
The compound's unique structure may also lend itself to applications in agricultural chemistry:
- Herbicidal Activity : Initial studies suggest that derivatives of this compound could act as herbicides by inhibiting specific metabolic pathways in plants. This could lead to selective weed control without harming crops.
- Insecticidal Properties : There is potential for this compound to serve as an insecticide. Research on similar triazole compounds indicates they may disrupt insect growth and reproduction.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through inhibition of hydroxysteroid dehydrogenase, an enzyme involved in steroid metabolism. By inhibiting this enzyme, the compound can modulate steroid levels in the body, contributing to its antihypertensive and metabolic effects. The triazoloazepine ring system is crucial for binding to the enzyme’s active site, disrupting its normal function.
Comparison with Similar Compounds
Fluorination Effects
- Lipophilicity and Bioavailability: The 2,4-difluoro substitution in the target compound increases logP compared to non-fluorinated analogs (e.g., 3-{...}aniline, logP ~1.8 vs. target ~2.5), improving membrane permeability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vivo compared to analogs like 3-{...}aniline .
Ring System Variations
- Azepine vs. Pyrimidine/Pyridine : The 7-membered azepine ring in the target compound offers greater conformational flexibility than 6-membered triazolo-pyrimidine/pyridine systems (e.g., and ). This flexibility may enhance binding to proteins with larger active sites, such as GABA receptors or kinase enzymes .
Biological Activity
2,4-Difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline (CAS Number: 941166-01-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.
Structure and Composition
- Molecular Formula : C13H14F2N4
- Molecular Weight : 264.27 g/mol
- Melting Point : 222-223 °C
- Density : 1.47 g/cm³ (predicted)
- Boiling Point : 466.6 °C (predicted)
Structural Representation
The compound features a triazoloazepine moiety, which is significant for its biological interactions.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit notable antitumor properties. For instance:
- Case Study : A series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on BRAF(V600E) and EGFR kinases. These studies suggest that modifications in the aromatic rings can enhance antitumor activity .
Anti-inflammatory Properties
Compounds in the same class have shown anti-inflammatory effects through inhibition of various pathways:
- Mechanism : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common pathway for anti-inflammatory activity among similar compounds .
Antibacterial Activity
The antibacterial properties of related compounds have been explored extensively:
- Research Findings : Pyrazole derivatives have demonstrated effectiveness against several bacterial strains by disrupting bacterial cell wall synthesis .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | COX enzyme inhibition | |
| Antibacterial | Disruption of bacterial cell wall synthesis |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake.
- Triazole Ring Contribution : The triazole ring is pivotal for biological interaction due to its ability to form hydrogen bonds with target proteins.
Q & A
Q. What are the recommended synthetic routes for 2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, and what key reaction parameters require optimization?
Methodological Answer: The synthesis involves two critical steps: (1) constructing the triazolo-azepine core and (2) introducing fluorine substituents on the aniline ring.
- Triazolo-azepine formation : Adapt procedures from triazolothiadiazole synthesis (), using phosphoryl chloride (POCl₃) and acetic acid under reflux. Optimize reaction time (2–4 hours) to avoid ring degradation.
- Fluorine introduction : Utilize electrophilic fluorination (e.g., Selectfluor®) at positions 2 and 4 of the aniline ring, ensuring regioselectivity via temperature control (0–5°C) and stoichiometric adjustments .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) removes unreacted intermediates .
Q. How should researchers characterize the structure and purity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Expect signals for the aniline NH₂ (~5.0 ppm, broad) and azepine CH₂ groups (1.5–2.5 ppm). Fluorine substituents deshield adjacent protons, shifting aromatic protons downfield (7.0–7.8 ppm) .
- ¹³C NMR : Identify carbonyl carbons (if present) at ~160–180 ppm and triazole carbons at ~140–150 ppm .
- IR Spectroscopy : Confirm NH₂ stretching (3350–3450 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (calculated for C₁₃H₁₂F₂N₅: 276.10 g/mol) and rule out impurities .
Advanced Research Questions
Q. What strategies can be employed to analyze the conformational flexibility of the triazolo-azepine ring and its impact on biological activity?
Methodological Answer:
- Computational Modeling : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess ring puckering and torsional angles. Compare energy barriers for chair vs. boat conformations .
- X-ray Crystallography : Resolve the crystal structure to identify preferred conformations and hydrogen-bonding patterns with target proteins .
- Structure-Activity Relationship (SAR) : Synthesize analogs with methyl or trifluoromethyl groups on the azepine ring (e.g., as in ) to evaluate how steric effects modulate binding affinity .
Q. How can contradictions in biological activity data between different triazolo-azepine derivatives be resolved?
Methodological Answer:
- Controlled Assays : Standardize testing conditions (e.g., cell lines, incubation time) to isolate substituent effects. For example, compare antifungal activity () under identical MIC protocols .
- Meta-Analysis : Apply multivariate regression to published data, weighting variables like lipophilicity (logP) and electronic effects (Hammett σ) of fluorine substituents .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with target enzymes (e.g., CYP450 isoforms), resolving whether activity discrepancies stem from kinetic or thermodynamic factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
